molecular formula C19H20N4O4S2 B2697687 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-01-4

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2697687
CAS No.: 533872-01-4
M. Wt: 432.51
InChI Key: SEMIPRBGMNHAMV-UHFFFAOYSA-N
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Description

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a sulfonyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative.

    Attachment of the sulfonyl group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.

    Formation of the piperidine ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methylpiperidin-1-yl)sulfonyl]aniline: This compound shares the piperidine and sulfonyl groups but lacks the oxadiazole and thiophene rings.

    N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide: This compound contains the oxadiazole and thiophene rings but lacks the piperidine and sulfonyl groups.

Uniqueness

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the oxadiazole and thiophene rings, along with the piperidine and sulfonyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13-8-10-23(11-9-13)29(25,26)15-6-4-14(5-7-15)17(24)20-19-22-21-18(27-19)16-3-2-12-28-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIPRBGMNHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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